molecular formula C7H4BrFN4 B3430910 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole CAS No. 870562-41-7

5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole

Cat. No.: B3430910
CAS No.: 870562-41-7
M. Wt: 243.04 g/mol
InChI Key: VPZYFHKSBYJOFN-UHFFFAOYSA-N
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Description

The compound “5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole” is a derivative of bromo-fluorophenyl compounds. These compounds often serve as intermediates in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “(2-Bromo-5-fluoro-phenyl)-hydrazine” and “2-Bromo-5-fluorobenzyl alcohol” are used as intermediates in pharmaceutical and organic synthesis .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

Tetrazoles, including 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole, are significant in organic chemistry. They serve as intermediates in synthesizing various heterocycles and as activators in oligonucleotide synthesis. The synthesis and characterization of tetrazole derivatives have been explored in numerous studies, emphasizing their role in organic chemistry and drug design (Roh, Vávrová, & Hrabálek, 2012).

Photophysical and Computational Studies

Tetrazoles are used in photophysical and computational studies, contributing to the development of photonic and electronic devices. Their potential in this field is highlighted by research into novel coumarin-based organic dyes combined with tetrazoles (Kumbar et al., 2018).

Molecular Docking and Drug Design

In medicinal chemistry, 5-substituted tetrazoles, a category to which this compound belongs, are used as bioisosteres for carboxylic acids. Their role in drug design, particularly in affecting pharmacokinetics and metabolism, has been extensively studied. Molecular docking studies of tetrazole derivatives help understand their orientation and interaction in various biological processes (Al-Hourani et al., 2015).

Applications in Liquid Crystals

Tetrazole derivatives, including those similar to this compound, have been synthesized and characterized as components of liquid crystals. Their mesogenic behavior, characterized by various phases like nematic and smectic, is an area of interest in material science (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).

Use in High-Energy Materials

Tetrazole compounds have been explored for their potential in high-energy materials. Studies on derivatives like 5-(Fluorodinitromethyl)-2H-tetrazole demonstrate their relevance in this field, contributing to the understanding of their properties and applications (Haiges & Christe, 2015).

Cytotoxicity Studies in Cancer Research

Some tetrazole derivatives have shown significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells. Research on the synthesis and cytotoxicity of such compounds adds value to cancer research and potential therapeutic applications (Mphahlele, Gildenhuys, & Parbhoo, 2017).

Properties

IUPAC Name

5-(2-bromo-5-fluorophenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN4/c8-6-2-1-4(9)3-5(6)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZYFHKSBYJOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NNN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870562-41-7
Record name 5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole
Reactant of Route 2
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole
Reactant of Route 3
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole
Reactant of Route 4
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole
Reactant of Route 5
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole
Reactant of Route 6
5-(2-bromo-5-fluorophenyl)-2H-1,2,3,4-tetrazole

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